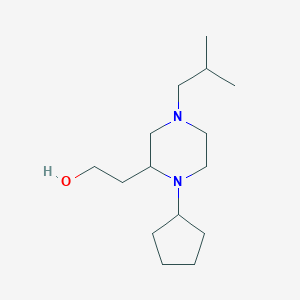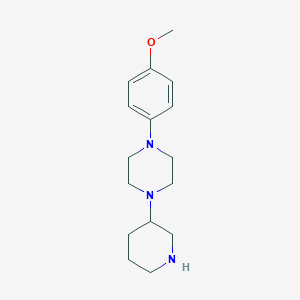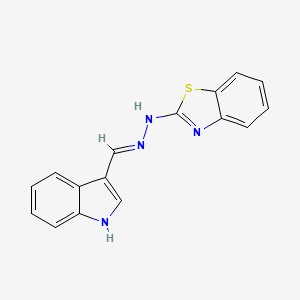![molecular formula C10H15N3OS2 B6071434 N-isopropyl-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B6071434.png)
N-isopropyl-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-isopropyl-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide, also known as IMT-101, is a chemical compound that has gained significant attention in scientific research due to its potential use in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of N-isopropyl-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide is not fully understood, but it has been suggested that it works by inhibiting various enzymes and signaling pathways involved in cell growth and survival. N-isopropyl-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins. It has also been shown to inhibit the activity of PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
N-isopropyl-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide has been shown to have various biochemical and physiological effects. In cancer research, N-isopropyl-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide has been shown to inhibit tumor cell proliferation and induce apoptosis. In neurodegenerative disease research, N-isopropyl-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide has been shown to have neuroprotective effects and improve cognitive function. In infectious disease research, N-isopropyl-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide has been shown to have antiviral and antibacterial properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-isopropyl-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide in lab experiments is that it has been shown to have a broad range of therapeutic applications, making it a potentially useful compound for the treatment of various diseases. However, one limitation of using N-isopropyl-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on N-isopropyl-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide. One area of research could be to further investigate its mechanism of action in order to optimize its therapeutic potential. Another area of research could be to investigate its potential use in combination with other drugs or therapies. Additionally, research could be conducted to investigate its potential use in the treatment of other diseases beyond cancer, neurodegenerative diseases, and infectious diseases.
Synthesemethoden
The synthesis of N-isopropyl-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide involves several steps, including the reaction of 5-methyl-3-thiophene carboxylic acid with thionyl chloride to form 5-methyl-3-thiophene carboxylic acid chloride. The resulting product is then reacted with hydrazine hydrate to form 5-methyl-3-thiophene carbohydrazide. Finally, the compound is reacted with isopropyl isothiocyanate to form N-isopropyl-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide.
Wissenschaftliche Forschungsanwendungen
N-isopropyl-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, neurodegenerative diseases, and infectious diseases. In cancer research, N-isopropyl-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide has been shown to inhibit the growth of tumor cells and induce apoptosis. In neurodegenerative disease research, N-isopropyl-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide has been shown to have neuroprotective effects and improve cognitive function. In infectious disease research, N-isopropyl-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide has been shown to have antiviral and antibacterial properties.
Eigenschaften
IUPAC Name |
1-[(5-methylthiophene-3-carbonyl)amino]-3-propan-2-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS2/c1-6(2)11-10(15)13-12-9(14)8-4-7(3)16-5-8/h4-6H,1-3H3,(H,12,14)(H2,11,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHBMIIVUOBJNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)NNC(=S)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-N'-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylene}-2-methoxybenzohydrazide](/img/structure/B6071356.png)

![N-methyl-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-N-[(1-methyl-2-pyrrolidinyl)methyl]-3-isoxazolecarboxamide](/img/structure/B6071392.png)



![3-(4-chlorophenyl)-7-(3-methoxypropyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6071425.png)
![methyl 4-[methyl({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)amino]-4-oxobutanoate](/img/structure/B6071435.png)
![1-(4-{[3-(2-hydroxyethyl)-4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]methyl}-2-thienyl)ethanone](/img/structure/B6071442.png)
![2-(1-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}propylidene)-5-phenylcyclohexane-1,3-dione](/img/structure/B6071448.png)
![methyl 4-({3-(2-hydroxyethyl)-4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}methyl)benzoate](/img/structure/B6071450.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-2-(2-oxo-1-pyrrolidinyl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6071459.png)
![N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N,4-dimethyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6071462.png)
